5-(4-methoxybenzyl)-5H,7H-dibenzo[b,d]azepin-6-one
Overview
Description
This compound is a derivative of dibenzo[b,d]azepin-6-one, with a methoxybenzyl group attached at the 5-position . It is a solid substance with a molecular weight of 380.87 .
Synthesis Analysis
While specific synthesis methods for this compound were not found, a general method for synthesizing N-acyl-5H-dibenzo[b,d]azepin-7(6H)-one derivatives involves intramolecular Friedel–Crafts acylation . This process leads to the formation of the 5H-dibenzo[b,d]azepin-7(6H)-one nucleus .Molecular Structure Analysis
The InChI code for this compound is 1S/C22H20N2O2.ClH/c1-26-16-12-10-15 (11-13-16)14-24-20-9-5-4-7-18 (20)17-6-2-3-8-19 (17)21 (23)22 (24)25;/h2-13,21H,14,23H2,1H3;1H . This indicates that the compound has a complex structure with multiple rings and functional groups.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 380.87 . The compound should be stored in a refrigerator .Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-7H-benzo[d][1]benzazepin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c1-25-18-12-10-16(11-13-18)15-23-21-9-5-4-8-20(21)19-7-3-2-6-17(19)14-22(23)24/h2-13H,14-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBLJPDYDRHLLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)CC3=CC=CC=C3C4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methoxybenzyl)-5H,7H-dibenzo[b,d]azepin-6-one |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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